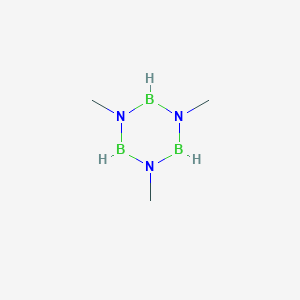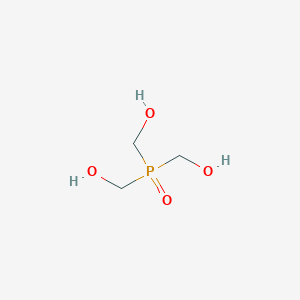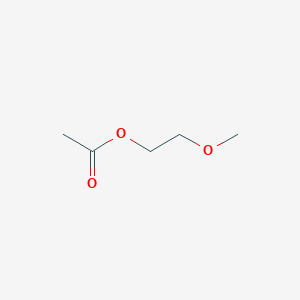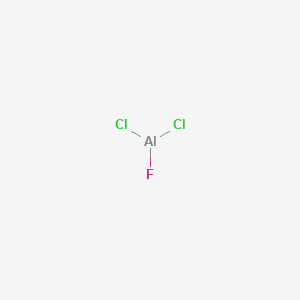
Dichloro(fluoro)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(fluoro)alumane, also known as DCFAL, is a chemical compound that is used in various scientific research applications. It is a colorless liquid that has a molecular weight of 140.91 g/mol. DCFAL is widely used in the field of organic synthesis as a Lewis acid catalyst.
Wirkmechanismus
Dichloro(fluoro)alumane acts as a Lewis acid catalyst by accepting electron pairs from other molecules. The aluminum atom in Dichloro(fluoro)alumane has a partial positive charge, which makes it attractive to electron-rich molecules. When Dichloro(fluoro)alumane reacts with a molecule, it forms a coordination complex, which stabilizes the transition state of the reaction and lowers the activation energy required for the reaction to occur.
Biochemische Und Physiologische Effekte
Dichloro(fluoro)alumane is not typically used in biochemical or physiological research due to its toxicity. It is a strong irritant to the skin, eyes, and respiratory system. Exposure to Dichloro(fluoro)alumane can cause severe burns, lung damage, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
Dichloro(fluoro)alumane is a highly effective Lewis acid catalyst that is widely used in organic synthesis. It is relatively cheap and easy to obtain, making it a popular choice for many researchers. However, its toxicity and reactivity make it difficult to handle safely. It must be stored and handled in a well-ventilated area, and researchers must wear protective equipment such as gloves and goggles when working with it.
Zukünftige Richtungen
There are several future directions for research involving Dichloro(fluoro)alumane. One area of interest is the development of new catalysts that are less toxic and more environmentally friendly. Another area of interest is the use of Dichloro(fluoro)alumane in the production of new polymers and plastics with unique properties. Finally, there is potential for Dichloro(fluoro)alumane to be used in the synthesis of new pharmaceuticals and other bioactive compounds.
Synthesemethoden
Dichloro(fluoro)alumane is typically synthesized by reacting aluminum chloride with hydrogen fluoride and hydrogen chloride. The reaction takes place in a solvent such as toluene or dichloromethane. The resulting product is then purified by distillation to obtain pure Dichloro(fluoro)alumane.
Wissenschaftliche Forschungsanwendungen
Dichloro(fluoro)alumane is widely used in the field of organic synthesis as a Lewis acid catalyst. It is used to promote various chemical reactions such as Friedel-Crafts acylation, Friedel-Crafts alkylation, and Diels-Alder reactions. Dichloro(fluoro)alumane is also used in the production of various polymers and plastics.
Eigenschaften
CAS-Nummer |
13497-96-6 |
|---|---|
Produktname |
Dichloro(fluoro)alumane |
Molekularformel |
AlCl2F |
Molekulargewicht |
116.88 g/mol |
IUPAC-Name |
dichloro(fluoro)alumane |
InChI |
InChI=1S/Al.2ClH.FH/h;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
JNGNDYHADNWZFG-UHFFFAOYSA-K |
SMILES |
F[Al](Cl)Cl |
Kanonische SMILES |
F[Al](Cl)Cl |
Synonyme |
Aluminium(di)chloridefluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



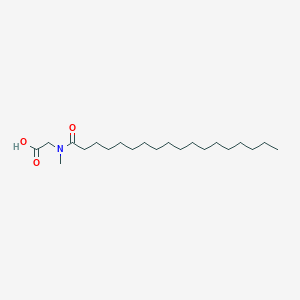
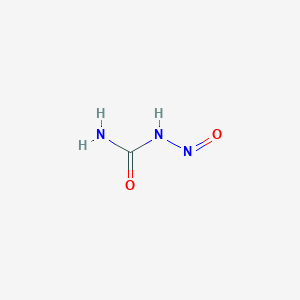
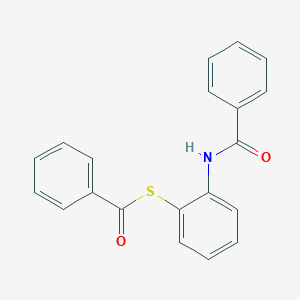
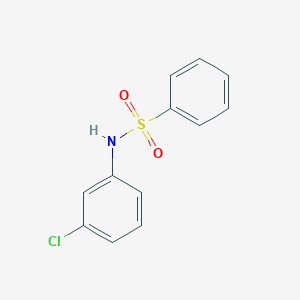

![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)
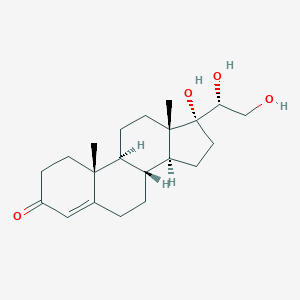
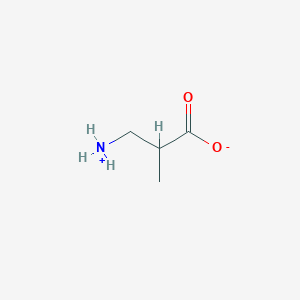
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
